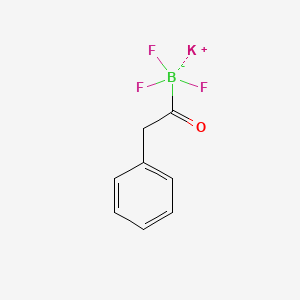
Potassium (2-phenylacetyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This trifluoroborate salt is stable and does not readily undergo trimerization . It is commonly used in organic synthesis due to its stability and reactivity in various chemical reactions.
Preparation Methods
Potassium (2-phenylacetyl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetic acid with boron trifluoride etherate, followed by the addition of potassium carbonate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Potassium (2-phenylacetyl)trifluoroborate undergoes various types of chemical reactions, including:
Palladium-Catalyzed Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form biaryl compounds. Common reagents include palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bases like potassium carbonate.
Amidation Reactions: It acts as an acyl donor in amidation reactions with hydroxylamines to form amides. These reactions typically proceed under mild aqueous conditions without the need for coupling reagents or protecting groups.
Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted phenylacetyl derivatives.
Scientific Research Applications
Potassium (2-phenylacetyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. Its stability and reactivity make it a valuable tool in the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable amide bonds under mild conditions is particularly useful in the synthesis of peptides and other biomolecules.
Medicine: This compound is employed in the development of new drugs and therapeutic agents. Its role in the synthesis of complex organic molecules makes it a valuable intermediate in medicinal chemistry.
Industry: The compound is used in the production of fine chemicals and specialty materials. Its applications in industrial processes include the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of potassium (2-phenylacetyl)trifluoroborate involves its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The compound’s trifluoroborate group acts as a nucleophile, reacting with electrophilic species such as aryl halides or triflates in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, leading to the synthesis of biaryl compounds .
In amidation reactions, this compound acts as an acyl donor, transferring its acyl group to hydroxylamines to form amides . The reaction proceeds under mild aqueous conditions, making it suitable for the synthesis of sensitive biomolecules.
Comparison with Similar Compounds
Potassium (2-phenylacetyl)trifluoroborate is unique among potassium acyltrifluroborates due to its phenylacetyl group, which imparts specific reactivity and stability characteristics . Similar compounds include:
Potassium vinyltrifluoroborate: Used in similar cross-coupling reactions but with a vinyl group instead of a phenylacetyl group.
Potassium 4-anisoyltrifluoroborate: Contains an anisoyl group and is used in the synthesis of aromatic compounds.
Potassium 5-hydroxypentanoyltrifluoroborate: Features a hydroxypentanoyl group and is used in the synthesis of hydroxylated compounds.
Each of these compounds has unique properties and applications, but this compound stands out for its stability and versatility in various chemical reactions.
Properties
Molecular Formula |
C8H7BF3KO |
|---|---|
Molecular Weight |
226.05 g/mol |
IUPAC Name |
potassium;trifluoro-(2-phenylacetyl)boranuide |
InChI |
InChI=1S/C8H7BF3O.K/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 |
InChI Key |
SEOSMCJOPUBHBF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=O)CC1=CC=CC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















